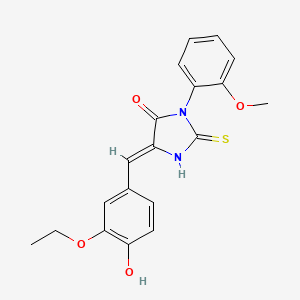![molecular formula C18H25N5O3 B5556612 N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3,5-dimethoxybenzamide](/img/structure/B5556612.png)
N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, starting from basic precursors to achieve the desired complex structure. For example, Huang et al. (2020) described the synthesis of a similar compound by condensation of 3-methoxybenzoic acid with an ethanediamine derivative, demonstrating the complexity and specificity required in the synthesis process of such compounds (Huang et al., 2020).
Molecular Structure Analysis
The molecular structure of these compounds is determined using techniques like X-ray crystallography, which provides detailed information on the arrangement of atoms within the molecule. The crystal structure analysis can reveal the tetragonal system of the crystal, highlighting the precise geometric bond lengths and angles obtained through density functional theory (DFT) calculations, as seen in the work by Huang et al. (2020).
Chemical Reactions and Properties
Chemical reactions involving these compounds can lead to various derivatives with distinct biological activities. For instance, the reaction of ethyl 3-ethoxymethylene-2,4-dioxovalerate with 2-aminobenzamide analogs produces ethyl 3-aminomethylene-2,4-dioxovalerates, leading to pyrrolo[1,2-a]quinazoline derivatives under specific conditions (Kurihara et al., 1980). These reactions are crucial for developing new molecules with potential therapeutic applications.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are essential for their formulation and application in drug development. The synthesis process and molecular structure heavily influence these properties.
Chemical Properties Analysis
The chemical properties, including reactivity with other chemical agents, stability under different conditions, and potential to undergo specific chemical transformations, are vital for understanding the compound's behavior in biological systems. These properties are determined through experimental studies and theoretical calculations, providing insights into the compound's potential as a drug candidate.
References
科学的研究の応用
Synthesis and Characterization in Polymer Science
- N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3,5-dimethoxybenzamide and its analogs have been used in the synthesis of novel aromatic polyimides. These compounds demonstrate solubility in various organic solvents and have degradation temperatures ranging from 240°C to 550°C. Their specific heat capacity and maximum degradation temperatures vary widely, indicating potential applications in high-temperature resistant materials and polymer science (Butt et al., 2005).
Anticancer and Anti-Inflammatory Properties
- Research indicates that derivatives of this compound show promising anticancer activities. For instance, certain derivatives have been shown to have marked inhibition against various cancer cell lines, displaying significant anticancer activity (Huang et al., 2020). Furthermore, other related compounds have been identified as potential anti-inflammatory and analgesic agents, highlighting their pharmacological potential (Abu‐Hashem et al., 2020).
Application in Antidepressant and Nootropic Agents
- Some derivatives, synthesized through novel methods involving Schiff’s bases and 2-azetidinones, have been investigated for their antidepressant activity. Specific compounds within this category have demonstrated high antidepressant and nootropic activities, suggesting their potential as CNS active agents (Thomas et al., 2016).
Antimicrobial Applications
- Certain derivatives of N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3,5-dimethoxybenzamide have been synthesized and shown to possess notable antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Hossan et al., 2012).
特性
IUPAC Name |
N-[2-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]ethyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3/c1-5-19-18-22-12(2)8-16(23-18)20-6-7-21-17(24)13-9-14(25-3)11-15(10-13)26-4/h8-11H,5-7H2,1-4H3,(H,21,24)(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFPMQGLMAVZSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)NCCNC(=O)C2=CC(=CC(=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5556529.png)
![2-(5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-ethylacetamide](/img/structure/B5556539.png)
![1-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-2-azepanone](/img/structure/B5556541.png)
![N-[4-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-pyridin-3-ylacetamide](/img/structure/B5556550.png)
![methyl 4-[(2-chlorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5556554.png)
![3-propyl-N-[(1-propyl-1H-imidazol-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5556560.png)
![1-{[6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B5556563.png)
![4-[(dimethylamino)sulfonyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B5556580.png)
![methyl 5-methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5556595.png)

![2-cyclopentyl-8-[(3-methyl-1H-1,2,4-triazol-5-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5556613.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5556630.png)
